Cas no 376355-58-7 (N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine)
376355-58-7 structure
Product Name:N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
CAS-Nr.:376355-58-7
MF:C28H26NO2P
MW:439.485308170319
MDL:MFCD08277033
CID:828815
PubChem ID:329748328
Update Time:2025-10-15
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- N N-BIS-[(S)-1-PHENYLETHYL]DIBENZO[D F][
- N,N-Bis-((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- N,N-Bis[(1R)-(+)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- N,N-BIS[(1S)-(-)-PHENYLETHYL]DIBENZO[D,F][1,3,2]DIOXAPHOSPHEPIN-6-AMINE, WHITE PWDR.
- N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine
- (biphenyl-2,2'-diyldioxy){bis[(S)-1-phenylethyl]amino}phosphine
- (S,S)-N-(5,7-Diox-6-phosphadibenzo[a,c]cyclohepten-6-yl)bis(1-phenylethyl)amine
- 07033_FLUKA
- 1,1'-Biphenyl-2,2'-diyl bis((1S)-1-phenylethyl)phosphoramidite
- AK142201
- BIPOL-A1(S)
- KB-09824
- N,N-di[(S)-PhCHMe]dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine
- O,O'-(2,2'-Biphenyldiyl) N,N-bis[(S)-1-phenylethyl]phosphoramidite
- SC11503
- Biphenyl-2,2'-diyl bis((1S)-1-phenylethyl)phosphoramidite
- AS-72463
- N,N-Bis-((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine, >=99.0%
- N,N-bis[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.0?,?]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-amine
- BQA35558
- DB-311314
- N,N-bis[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.0(2),?]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-amine
- N,N-bis[(1S)-1-phenylethyl]-8,10-dioxa-9-phosphatricyclo[9.4.0.0(2),?]pentadeca-1(11),2,4,6,12,14-hexaen-9-amine
- CS-W011605
- AKOS022174951
- D94765
- 376355-58-7
-
- MDL: MFCD08277033
- Inchi: 1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1
- InChI-Schlüssel: JISGHECLGYELKD-VXKWHMMOSA-N
- Lächelt: P1(N([C@@H](C)C2C=CC=CC=2)[C@@H](C)C2C=CC=CC=2)OC2C=CC=CC=2C2C=CC=CC=2O1
Berechnete Eigenschaften
- Genaue Masse: 439.17000
- Monoisotopenmasse: 439.17011607g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 32
- Anzahl drehbarer Bindungen: 5
- Komplexität: 528
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.4
- Topologische Polaroberfläche: 29.5Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 99-102 °C
- Siedepunkt: 578.426°C at 760 mmHg
- Flammpunkt: 303.621°C
- Löslichkeit: Insuluble (2.2E-4 g/L) (25 ºC),
- PSA: 29.52000
- LogP: 8.75040
- Sensibilität: moisture sensitive
- Optische Aktivität: [α]/D -250±10°, c = 1 in toluene
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019092921-1g |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 95% | 1g |
$632.40 | 2023-09-02 | |
| Chemenu | CM154717-1g |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 95% | 1g |
$720 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07033-100MG-F |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | ≥99.0% | 100MG |
¥762.37 | 2022-02-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0519-100mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 100mg |
1282.0CNY | 2021-08-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-0519-500mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 500mg |
5172.0CNY | 2021-08-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY574-50mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 98% | 50mg |
461.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XY574-200mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 98% | 200mg |
1542.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N919609-100mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 98% | 100mg |
¥565.20 | 2022-09-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N919609-250mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 98% | 250mg |
¥1,152.00 | 2022-09-01 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601107-100mg |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine |
376355-58-7 | 98% | 100mg |
¥1080.0 | 2024-07-19 |
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine Verwandte Literatur
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
376355-58-7 (N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine) Verwandte Produkte
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- 874221-90-6(N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine)
- 500103-26-4(N N-BIS-[(R)-1-PHENYLETHYL]DIBENZO[D F][)
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